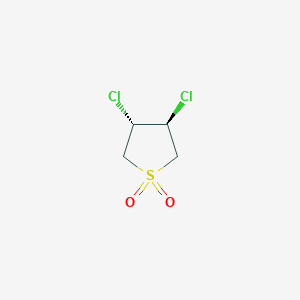

trans-Sulfolene dichloride

Descripción general

Descripción

trans-Sulfolene dichloride: is a chemical compound with the molecular formula C4H6Cl2O2S. It is also known as trans-3,4-Dichlorotetrahydrothiophene 1,1-dioxide. This compound is a derivative of sulfolene, a cyclic sulfone, and is characterized by the presence of two chlorine atoms attached to the carbon atoms in the 3 and 4 positions of the tetrahydrothiophene ring.

Mecanismo De Acción

Target of Action

Sulfolene derivatives are widely used in the synthesis of various cyclic compounds, among which biologically active substances have been found .

Mode of Action

The mode of action of trans-Sulfolene dichloride involves the reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds . These reactions contribute to the synthesis of polycyclic derivatives of sulfolane (sulfolene) .

Biochemical Pathways

The this compound is likely to be involved in the trans-sulfuration pathway, a biochemical mechanism that links methionine metabolism to the biosynthesis of cellular redox-controlling molecules, like cysteine, glutathione, and taurine . This pathway plays a central role in sulfur metabolism and redox regulation in cells .

Result of Action

The trans effect, a kinetic effect, refers to the observation that certain ligands increase the rate of ligand substitution when positioned trans to the departing ligand .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-Sulfolene dichloride typically involves the chlorination of sulfolene. One common method is the reaction of sulfolene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: trans-Sulfolene dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of sulfolene derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfolane derivative.

Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfone derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

Substitution Reactions: Sulfolene derivatives with different substituents.

Reduction Reactions: Sulfolane derivatives.

Oxidation Reactions: Sulfone derivatives.

Aplicaciones Científicas De Investigación

Chemistry: trans-Sulfolene dichloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfone derivatives on biological systems. It is also used in the synthesis of biologically active compounds.

Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in various chemical processes.

Comparación Con Compuestos Similares

Sulfolene: The parent compound of trans-Sulfolene dichloride, used in similar chemical reactions.

Sulfolane: A related compound with a similar structure but without the chlorine atoms.

Dichlorosulfolane: Another derivative of sulfolane with two chlorine atoms, but in different positions.

Uniqueness: this compound is unique due to the presence of chlorine atoms in the 3 and 4 positions of the tetrahydrothiophene ring. This specific substitution pattern imparts distinct chemical reactivity and properties, making it valuable in various chemical syntheses and applications.

Actividad Biológica

trans-Sulfolene dichloride is a compound derived from sulfolene, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

This compound is characterized by its unique chemical structure, which influences its reactivity and biological interactions. It is important to understand the compound's properties to appreciate its biological implications.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Modification : The compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This is particularly relevant in targeting cysteine residues in enzymes, leading to inhibition or modulation of enzymatic activity .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, impacting both bacterial and fungal strains. Its effectiveness may be linked to its ability to disrupt cellular processes through covalent interactions with essential proteins .

- Anticancer Properties : Some research indicates that this compound may have anticancer effects by inducing apoptosis in cancer cells. The compound's ability to interfere with cell signaling pathways is a potential mechanism for its anticancer activity .

Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating infections caused by resistant strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Anticancer Activity

In a controlled experiment involving cancer cell lines, this compound was shown to reduce cell viability significantly. The IC50 values were determined for various cancer cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance, a study highlighted its role in disrupting the redox balance within cells, which is crucial for maintaining cellular homeostasis. This disruption can lead to increased oxidative stress and subsequent cell death in malignant cells .

Moreover, another investigation into the environmental impact of sulfolane derivatives noted that this compound could potentially accumulate in biological systems, raising concerns about its long-term effects on human health and ecosystems .

Propiedades

IUPAC Name |

(3S,4S)-3,4-dichlorothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQWSIALJCIEE-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CS1(=O)=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20688-41-9 | |

| Record name | Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20688-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorosulfolane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020688419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROSULFOLANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29U73LM54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.